molecular formula C13H16ClNO2 B2637027 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide CAS No. 1225836-64-5

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide

Cat. No.: B2637027
CAS No.: 1225836-64-5
M. Wt: 253.73
InChI Key: YZCRYHLWIVCWMA-UHFFFAOYSA-N
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Description

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is an organic compound that features a chloroacetamide group attached to an indene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide typically involves the reaction of 2,3-dihydro-1H-inden-5-ol with 2-chloro-N-(2-chloroethyl)acetamide. The reaction is carried out under basic conditions, often using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the indene derivative attacks the chloroacetamide, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The indene moiety can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The chloroacetamide group can be reduced to form amines.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

    Oxidation: Indene ketones or carboxylic acids.

    Reduction: Corresponding amines.

    Substitution: Derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide involves its interaction with specific molecular targets. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The indene moiety can interact with hydrophobic pockets, while the chloroacetamide group can form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]benzamide
  • 2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]propionamide

Uniqueness

2-Chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the indene moiety provides a rigid, planar structure that can enhance binding interactions with biological targets, while the chloroacetamide group offers versatility in chemical modifications.

Properties

IUPAC Name

2-chloro-N-[2-(2,3-dihydro-1H-inden-5-yloxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-9-13(16)15-6-7-17-12-5-4-10-2-1-3-11(10)8-12/h4-5,8H,1-3,6-7,9H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCRYHLWIVCWMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCCNC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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